molecular formula C10H14ClNO2 B2366799 Methyl 2-(3-aminophenyl)propanoate hydrochloride CAS No. 1909312-70-4

Methyl 2-(3-aminophenyl)propanoate hydrochloride

Cat. No. B2366799
CAS RN: 1909312-70-4
M. Wt: 215.68
InChI Key: UQYSCZUQBZZHAP-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. This compound is commonly referred to as MAP, and it is a derivative of the amino acid phenylalanine. MAP is a white crystalline powder that is soluble in water and has a molecular weight of 215.7 g/mol.

Scientific Research Applications

1. Antimalarial Activity

Methyl 2-(3-aminophenyl)propanoate hydrochloride and its derivatives have been explored for their potential in antimalarial treatments. A study by Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, which demonstrated significant antimalarial potency against Plasmodium berghei in mice. This research highlighted the compound's potential in clinical trials for antimalarial applications (Werbel et al., 1986).

2. Synthesis for Pharmaceutical Applications

The compound has been used in the synthesis of key pharmaceutical materials. For instance, Zhong et al. (1999) described an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a vital starting material in creating RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).

3. Anti-Inflammatory Activities

Ren et al. (2021) identified new phenolic compounds, including derivatives of methyl 2-(3-aminophenyl)propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

4. Herbicide Development

Methyl 2-(3-aminophenyl)propanoate hydrochloride and its analogs have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate (a derivative) and found it to function as a strong auxin antagonist, suggesting its utility in weed control (Shimabukuro et al., 1978).

5. Synthesis of Imitation Compounds

Tye and Skinner (2002) described the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, highlighting the flexibility of methyl 2-(3-aminophenyl)propanoate hydrochloride in creating a range of compounds with potential applications in various fields (Tye & Skinner, 2002).

properties

IUPAC Name

methyl 2-(3-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(10(12)13-2)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSCZUQBZZHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-aminophenyl)propanoate hydrochloride

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